Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including methoxy, carbonyl, and ester groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts. The propyl ester may provide different pharmacokinetic properties, making it a valuable compound for specific applications in medicinal chemistry.
Biological Activity
Propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C30H35NO7
- Molecular Weight : 521.6014 g/mol
- CAS Number : Not specified in the sources but can be identified through its chemical structure.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its anti-cancer and anti-inflammatory properties. The following sections detail specific activities and findings related to this compound.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of hexahydroquinoline derivatives. The mechanism of action often involves:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of hexahydroquinoline can inhibit the growth of various cancer cell lines. For instance, compounds similar to propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo have shown significant cytotoxicity against breast cancer and leukemia cell lines .
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Mechanisms of Action :
- Sirtuin Inhibition : Some studies suggest that these compounds may inhibit sirtuins, which are proteins involved in cellular regulation and are often overexpressed in cancer cells .
- Apoptosis Induction : The compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: Anticancer Efficacy
A study evaluated a series of quinoline derivatives for their anticancer properties against multiple cell lines. Results indicated that specific substitutions on the quinoline ring significantly enhanced activity against breast cancer cells (IC50 values ranging from 10 to 20 µM) compared to control agents .
Anti-inflammatory Activity
Apart from anticancer properties, this compound also exhibits anti-inflammatory effects:
- Inhibition of Nitric Oxide Production : Research indicates that hexahydroquinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, which is critical in inflammatory responses .
- Cyclooxygenase Inhibition : These compounds have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
Case Study: Anti-inflammatory Effects
In a controlled study using RAW 264.7 cells treated with LPS, certain derivatives demonstrated a reduction in NO production comparable to established anti-inflammatory drugs. The most potent derivative showed an IC50 value of approximately 15 µM .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds:
Structural Feature | Effect on Activity |
---|---|
Presence of Dimethoxy Groups | Enhances lipophilicity and cellular uptake |
Alkyl Substituents | Modulates binding affinity to target proteins |
Carbonyl Group Position | Influences reactivity with biological nucleophiles |
The presence of methoxy groups at specific positions on the phenyl ring has been associated with improved anti-cancer activity due to increased electron density and enhanced interaction with target receptors .
Properties
Molecular Formula |
C22H27NO5 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
propyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H27NO5/c1-5-11-28-22(25)19-13(2)23-16-7-6-8-17(24)21(16)20(19)15-10-9-14(26-3)12-18(15)27-4/h9-10,12,20,23H,5-8,11H2,1-4H3 |
InChI Key |
VVFAQQJSTJHJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)OC)OC)C(=O)CCC2)C |
Origin of Product |
United States |
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